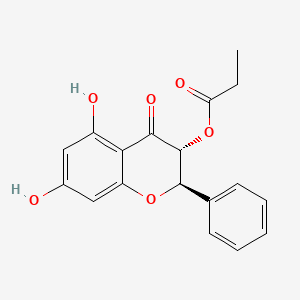
N-Methoxycarbonyl Dabigatran Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxycarbonyl Dabigatran Ethyl Ester is a chemical compound used as an impurity standard for Dabigatran, an anticoagulant medication. Dabigatran belongs to the class of direct thrombin inhibitors and is used to prevent stroke and systemic embolism in individuals with atrial fibrillation. It is also used for the treatment and prevention of deep vein thrombosis and pulmonary embolism following hip or knee replacement surgery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of N-Methoxycarbonyl Dabigatran Ethyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps such as crystallization and chromatography to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
N-Methoxycarbonyl Dabigatran Ethyl Ester undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
N-Methoxycarbonyl Dabigatran Ethyl Ester is used in various scientific research applications, including:
Chemistry: As a reference standard for analytical method development and validation.
Biology: To study the interactions and effects of Dabigatran and its impurities on biological systems.
Medicine: To ensure the quality and safety of Dabigatran formulations.
Industry: In the production and quality control of pharmaceutical products containing Dabigatran.
Mechanism of Action
N-Methoxycarbonyl Dabigatran Ethyl Ester, as an impurity of Dabigatran, shares a similar mechanism of action. Dabigatran is a direct and reversible inhibitor of thrombin, a key enzyme in the blood coagulation cascade. It mimics part of the molecular structure of fibrinogen, inhibiting thrombin’s ability to convert fibrinogen to fibrin, thus preventing excessive blood clot formation .
Comparison with Similar Compounds
Similar Compounds
Dabigatran Etexilate: The prodrug form of Dabigatran, used for oral administration.
Warfarin: A traditional anticoagulant that requires frequent monitoring.
Rivaroxaban: Another direct thrombin inhibitor with similar applications.
Uniqueness
N-Methoxycarbonyl Dabigatran Ethyl Ester is unique in its specific use as an impurity standard for Dabigatran. Unlike other anticoagulants, Dabigatran does not require frequent monitoring of coagulation parameters, making it a more convenient option for patients .
Properties
CAS No. |
211914-96-4 |
|---|---|
Molecular Formula |
C₂₉H₃₁N₇O₅ |
Molecular Weight |
557.6 |
Synonyms |
N-[[2-[[[4-[Imino[(methoxycarbonyl)amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester; Ethyl 3-(2-(((4-(N-(Methoxycarbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benz |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)
![4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster](/img/structure/B1145564.png)

![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride](/img/structure/B1145573.png)
